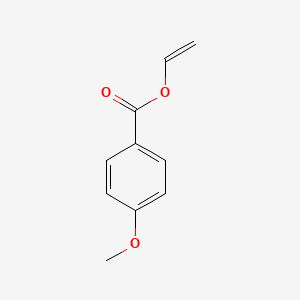

Ethenyl 4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13351-86-5 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

ethenyl 4-methoxybenzoate |

InChI |

InChI=1S/C10H10O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h3-7H,1H2,2H3 |

InChI Key |

MZVHCBIARVQEDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC=C |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Properties of Methoxybenzoate Esters: A Technical Guide

An In-depth Examination of Ethenyl 4-methoxybenzoate and its More Common Analogue, Ethyl 4-methoxybenzoate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical entities is paramount. This guide addresses the properties of "this compound," a compound that, while chemically distinct, is often conflated with the more extensively studied "Ethyl 4-methoxybenzoate." Due to the preponderance of available data for the latter, this document will focus on providing a comprehensive overview of Ethyl 4-methoxybenzoate, while also clarifying the identity of this compound.

Chemical Identity and Properties

Initial database searches for "this compound" reveal a compound with the CAS number 13351-86-5 and the molecular formula C10H10O3.[1] This substance is also known as vinyl anisate. However, the available scientific literature and experimental data are sparse for this specific molecule.

In contrast, "Ethyl 4-methoxybenzoate" is a well-documented compound with a wealth of available information. It is crucial to differentiate between the "ethenyl" (vinyl) and "ethyl" functional groups, as they confer different chemical properties to the molecule. The "ethenyl" group contains a carbon-carbon double bond, offering sites for polymerization and other addition reactions, while the "ethyl" group is a saturated alkyl chain.

This guide will now proceed with a detailed examination of Ethyl 4-methoxybenzoate, given its greater prevalence in research and industry.

Physicochemical Properties of Ethyl 4-methoxybenzoate

The following table summarizes the key physicochemical properties of Ethyl 4-methoxybenzoate, compiled from various chemical databases.

| Property | Value | Source |

| IUPAC Name | ethyl 4-methoxybenzoate | PubChem |

| Synonyms | Ethyl anisate, Ethyl p-anisate, Benzoic acid, 4-methoxy-, ethyl ester | --INVALID-LINK-- |

| CAS Number | 94-30-4 | --INVALID-LINK-- |

| Molecular Formula | C10H12O3 | --INVALID-LINK-- |

| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Sweet, fruity, anise-like | ChemicalBook |

| Melting Point | 7-8 °C | ChemicalBook |

| Boiling Point | 263 °C (lit.) | ChemicalBook |

| Density | 1.103 g/mL at 25 °C (lit.) | ChemicalBook |

| Refractive Index | n20/D 1.524 (lit.) | ChemicalBook |

| Solubility | Insoluble in water; soluble in organic solvents and oils | --INVALID-LINK-- |

| XLogP3 | 2.8 | --INVALID-LINK-- |

Spectral Data for Ethyl 4-methoxybenzoate

Spectroscopic data is essential for the structural elucidation and identification of chemical compounds. The following table summarizes key spectral information for Ethyl 4-methoxybenzoate.

| Spectroscopy | Data Highlights | Source |

| ¹H NMR | Spectra available for review. | --INVALID-LINK-- |

| ¹³C NMR | Spectra available for review. | --INVALID-LINK-- |

| Mass Spectrometry | Mass spectral data available. | --INVALID-LINK-- |

| Infrared (IR) | Spectra available for review. | --INVALID-LINK-- |

Experimental Protocols

A thorough understanding of experimental methodologies is critical for the replication and advancement of scientific research. The following section details a common synthesis protocol for Ethyl 4-methoxybenzoate.

Synthesis of Ethyl 4-methoxybenzoate via Fischer Esterification

A standard method for the preparation of Ethyl 4-methoxybenzoate is the Fischer esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.

Materials:

-

4-methoxybenzoic acid (anisic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Ethyl 4-methoxybenzoate.

-

The crude product can be further purified by vacuum distillation.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 4-methoxybenzoate.

Caption: Synthesis workflow for Ethyl 4-methoxybenzoate.

Biological Activity and Signaling Pathways

While Ethyl 4-methoxybenzoate is widely used as a flavoring and fragrance agent, the current body of scientific literature does not point to significant, well-defined roles in specific biological signaling pathways. Some studies have suggested potential antifungal properties, but dedicated research into its mechanism of action at a cellular level is limited. Therefore, a diagrammatic representation of a signaling pathway involving Ethyl 4-methoxybenzoate cannot be provided at this time.

Conclusion

This technical guide has provided a detailed overview of the properties of Ethyl 4-methoxybenzoate, a compound often confused with the less-documented this compound. The guide has presented key physicochemical and spectral data in a structured format, alongside a detailed experimental protocol for its synthesis. While the biological activity of Ethyl 4-methoxybenzoate is not extensively characterized in terms of specific signaling pathways, its well-defined chemical properties and established synthesis routes make it a valuable compound in various industrial and research applications. Future investigations may yet uncover novel biological roles for this and related methoxybenzoate esters.

References

An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzoic Acid Vinyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-methoxybenzoic acid vinyl ester, a valuable monomer and building block in polymer chemistry and pharmaceutical sciences. The document details experimental protocols, reaction mechanisms, and quantitative data for the key materials involved.

Introduction

4-Methoxybenzoic acid vinyl ester, also known as vinyl p-anisate, is an organic compound of significant interest due to its vinyl functionality, which allows for polymerization and other addition reactions, and the presence of the methoxybenzoyl group, a common moiety in pharmacologically active molecules. Its synthesis is crucial for the development of novel polymers, coatings, adhesives, and as an intermediate in organic synthesis. This guide explores the most relevant and practical methods for its preparation, including transvinylation from vinyl acetate and direct vinylation using acetylene.

Quantitative Data

The following table summarizes key quantitative data for the starting material, 4-methoxybenzoic acid. Specific experimental data for the final product, vinyl 4-methoxybenzoate, is not consistently reported in the readily available literature; therefore, those fields are marked accordingly.

| Property | 4-Methoxybenzoic Acid (p-Anisic Acid) | Vinyl 4-Methoxybenzoate |

| Molecular Formula | C₈H₈O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 152.15 g/mol | 178.18 g/mol |

| Melting Point | 185 °C[1] | Not explicitly reported in the searched literature. |

| Boiling Point | 276.5 °C[1] | Not explicitly reported in the searched literature. |

| Appearance | White to beige crystalline solid[1] | Not explicitly reported in the searched literature. |

| ¹H NMR (CDCl₃, ppm) | 8.07 (d, 2H), 6.95 (d, 2H), 3.88 (s, 3H)[1] | Not explicitly reported in the searched literature. |

| ¹³C NMR (CDCl₃, ppm) | 171.9, 164.0, 132.2, 121.9, 113.8, 55.5 | Not explicitly reported in the searched literature. |

| IR (cm⁻¹) | ~3000 (O-H), ~1680 (C=O), ~1605, 1575 (C=C, aromatic), ~1250 (C-O) | Not explicitly reported in the searched literature. |

| Typical Yield | Not Applicable | Up to 95% (via CDMT-mediated transvinylation) |

Synthetic Methodologies

The synthesis of 4-methoxybenzoic acid vinyl ester can be broadly categorized into two main approaches: transvinylation and direct vinylation.

Transvinylation using Vinyl Acetate

Transvinylation, or vinyl exchange, is a widely used laboratory-scale method that involves the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate, to a carboxylic acid. This equilibrium-driven reaction is often facilitated by an activating agent or a transition metal catalyst.

A highly efficient and mild method for the synthesis of vinyl esters of aromatic carboxylic acids involves the activation of the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This method proceeds in two main stages: the formation of a reactive triazine ester, followed by a nucleophilic substitution with a vinyl source.

Experimental Protocol:

-

Materials: 4-Methoxybenzoic acid, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM), potassium tert-butylate (t-BuOK), vinyl acetate, tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), 5% NH₄Cl solution, 0.5 M NaHCO₃ solution, 1 M NaHSO₄ solution.

-

Procedure:

-

Activation of Carboxylic Acid: In a flask, dissolve 4-methoxybenzoic acid (1.0 mmol) and CDMT (1.1 mmol) in 20 mL of THF. Cool the solution to 0-5 °C. Add N-methylmorpholine (1.1 mmol) dropwise while stirring.

-

Preparation of Vinyloxide: In a separate flask, prepare a suspension of potassium tert-butylate (1.0 mmol) in 10 mL of THF. Cool this suspension to -30 to -40 °C. To this, add a solution of vinyl acetate (1.0 mmol) in 2 mL of THF dropwise over 10-20 minutes. Stir for an additional 30 minutes at this temperature.

-

Reaction: Slowly add the contents of the first flask (the activated acid) to the second flask (the vinyloxide solution) over a period of 30 minutes, maintaining the temperature at -30 to -40 °C.

-

Workup: Continue the reaction for 2 hours at -30 to -40 °C. Quench the reaction by adding 20 mL of a 5% aqueous NH₄Cl solution, ensuring the temperature does not rise above -10 °C. Extract the mixture with methyl tert-butyl ether (3 x 15 mL).

-

Purification: Wash the combined organic extracts sequentially with cooled 0.5 M NaHCO₃ solution, water, 1 M NaHSO₄ solution, water, and finally with a saturated potassium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the crude product. Further purification can be achieved by column chromatography if necessary.

-

Reaction Workflow:

Caption: Workflow for CDMT-activated transvinylation.

Ruthenium and palladium complexes are effective catalysts for transvinylation reactions. These methods often require higher temperatures than the CDMT-activated route but offer an alternative pathway.

-

Ruthenium Catalysis: Grubbs-type catalysts, particularly the second-generation catalyst, have been shown to promote the transvinylation of carboxylic acids with high yields (up to 86% for phenylacetic acid)[1].

General Experimental Protocol (Ruthenium-Catalyzed):

-

To a solution of 4-methoxybenzoic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add vinyl acetate (2.0-5.0 mmol) and the ruthenium catalyst (e.g., Grubbs second-generation catalyst, 1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 60 to 110 °C.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography.

-

-

Palladium Catalysis: Palladium(II) acetate is a commonly used catalyst, often in the presence of a ligand or a promoter to enhance its activity and stability[2][3].

General Experimental Protocol (Palladium-Catalyzed):

-

In a reaction vessel, combine 4-methoxybenzoic acid (1.0 mmol), vinyl acetate (used in excess, often as the solvent), palladium(II) acetate (1-5 mol%), and optionally a ligand (e.g., 2,2'-bipyridyl) or a promoter (e.g., KOH or H₂SO₄)[2][3].

-

Reflux the mixture with stirring for several hours.

-

After the reaction is complete, neutralize the catalyst if necessary (e.g., with sodium acetate if H₂SO₄ was used).

-

Remove the excess vinyl acetate by distillation.

-

Purify the resulting vinyl 4-methoxybenzoate by vacuum distillation or column chromatography.

-

Catalytic Cycle Pathway (General):

Caption: A simplified representation of a transition metal-catalyzed transvinylation cycle.

Direct Vinylation with Acetylene

The direct addition of a carboxylic acid to acetylene is a major industrial method for producing vinyl esters. This reaction is typically performed in the vapor or liquid phase at elevated temperatures and pressures, using a metal salt catalyst, commonly a zinc salt. Due to the hazardous nature of handling acetylene gas, this method is less common in a standard laboratory setting.

General Industrial Reaction Conditions:

-

Reactants: 4-Methoxybenzoic acid and acetylene gas.

-

Catalyst: Zinc salt of a carboxylic acid (e.g., zinc acetate) often in combination with a Lewis acid.

-

Phase: Liquid phase.

-

Temperature: 200-300 °C.

-

Pressure: Elevated pressure is typically required to maintain the liquid phase and ensure sufficient acetylene concentration.

-

Molar Ratio: An excess of acetylene is generally used.

Logical Relationship of Synthetic Routes:

Caption: Overview of synthetic pathways to vinyl 4-methoxybenzoate.

Conclusion

The synthesis of 4-methoxybenzoic acid vinyl ester can be effectively achieved through several methodologies. For laboratory-scale synthesis, the transvinylation reaction using vinyl acetate activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine offers a high-yield and mild route. Transition metal-catalyzed transvinylation, particularly with ruthenium and palladium catalysts, provides viable alternatives. Direct vinylation with acetylene remains a significant industrial process, though less practical for typical laboratory settings due to safety considerations. The choice of synthetic route will depend on the desired scale, available reagents and equipment, and safety protocols. Further research to fully characterize the product of these reactions would be beneficial for its application in materials science and drug development.

References

Ethenyl 4-methoxybenzoate: A Technical Overview

CAS Number: 13351-86-5

This technical guide provides a comprehensive overview of Ethenyl 4-methoxybenzoate, also known as vinyl 4-methoxybenzoate. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document focuses on its fundamental properties and presents generalized experimental protocols for the synthesis of vinyl esters, which are applicable to the preparation of the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information is primarily derived from computational predictions and publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 13351-86-5 | PubChem |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem |

| Molecular Weight | 178.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC=C | PubChem |

Synthesis of Vinyl Esters: Experimental Protocols

General Protocol for Palladium-Catalyzed Transvinylation

This protocol is adapted from established methods for the synthesis of aromatic vinyl esters.

Materials:

-

4-Methoxybenzoic acid

-

Vinyl acetate (in excess, also serves as solvent)

-

Palladium(II) acetate (catalyst)

-

Bidentate ligand (e.g., 2,2'-bipyridyl)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid, a molar excess of vinyl acetate, and the palladium acetate-bidentate ligand catalyst complex.

-

The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The excess vinyl acetate is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.

-

The organic solution is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by water and then brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude vinyl ester.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl and the vinyl C=C bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of a vinyl ester via the palladium-catalyzed transvinylation reaction.

Caption: General workflow for the synthesis and characterization of vinyl esters.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases reveals a significant lack of information regarding the biological activity of this compound. There are no published studies detailing its effects on biological systems or its involvement in any signaling pathways. Research on the biological properties of vinyl esters is generally limited, with studies often focusing on their polymerization and material science applications. Therefore, at present, no data can be presented on this topic.

Conclusion

Physical and chemical properties of Ethenyl 4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethenyl 4-methoxybenzoate (also known as vinyl 4-methoxybenzoate). Due to the limited availability of experimental data for this specific compound, this guide presents computed properties and outlines a general, representative experimental protocol for its synthesis based on established methods for vinyl ester production. For comparative purposes, experimental data for the closely related compound, Ethyl 4-methoxybenzoate, is also included.

Core Compound Properties

This compound is an organic compound that is the vinyl ester of 4-methoxybenzoic acid. Its chemical structure consists of a 4-methoxybenzoyl group attached to a vinyl group.

Computed Physical and Chemical Properties of this compound

The following table summarizes the computed physicochemical properties for this compound, sourced from the PubChem database.[1] It is important to note that these are theoretical values and may differ from experimentally determined parameters.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 178.062994177 Da | PubChem[1] |

| Monoisotopic Mass | 178.062994177 Da | PubChem[1] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 181 | PubChem[1] |

Experimental Properties of Ethyl 4-methoxybenzoate (for comparison)

Due to the absence of experimental data for this compound, the following table presents the experimental properties of the closely related ethyl ester, Ethyl 4-methoxybenzoate. This data is provided for context and to offer an approximation of the expected properties of the vinyl ester.

| Property | Value | Source |

| CAS Number | 94-30-4 | Smolecule[2], ChemicalBook[3] |

| Molecular Formula | C₁₀H₁₂O₃ | Smolecule[2] |

| Molecular Weight | 180.2 g/mol | Smolecule[2] |

| Appearance | Colorless to pale yellow liquid | Smolecule[2] |

| Melting Point | 7-8 °C | ChemicalBook[3], Guidechem[4] |

| Boiling Point | 263 - 270 °C at 760 mmHg | PubChem[5], ChemicalBook[3] |

| Density | ~1.103 g/mL at 25 °C | ChemicalBook[3], Guidechem[4] |

| Refractive Index | 1.522 - 1.528 | PubChem[5], Guidechem[4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | Smolecule[2], PubChem[5] |

Experimental Protocols: Synthesis of Vinyl Esters

The synthesis of vinyl esters, such as this compound, is commonly achieved through the transvinylation of a carboxylic acid with vinyl acetate.[6][7][8] This method avoids the use of unstable vinyl alcohol.[9] The following is a general protocol that can be adapted for the synthesis of this compound from 4-methoxybenzoic acid.

General Protocol for Transvinylation of a Carboxylic Acid

This protocol is based on the activation of the carboxylic acid followed by reaction with vinyl acetate.[8][10]

Materials:

-

Aromatic carboxylic acid (e.g., 4-methoxybenzoic acid)

-

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Vinyl acetate

-

Potassium tert-butylate (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature cooling bath

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere, dissolve the aromatic carboxylic acid (1 equivalent) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (1 equivalent) in anhydrous tetrahydrofuran.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add N-methylmorpholine (1 equivalent) to the stirred solution.

-

Allow the reaction to stir at this temperature for 1-2 hours to form the active triazine ester.

-

-

Preparation of the Vinyloxide Reagent:

-

In a separate flask, prepare a suspension of potassium tert-butylate (1 equivalent) in anhydrous tetrahydrofuran.

-

Cool this suspension to a low temperature, typically between -30 °C and -40 °C.

-

Slowly add vinyl acetate (1 equivalent) to the potassium tert-butylate suspension while stirring vigorously. This will form potassium vinyloxide in situ.

-

-

Transvinylation Reaction:

-

Slowly transfer the solution of the active triazine ester from step 1 to the cold suspension of the vinyloxide reagent from step 2.

-

Maintain the low temperature and continue to stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the pure vinyl ester.

-

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of a vinyl ester via the transvinylation of a carboxylic acid.

Caption: General workflow for the synthesis of a vinyl ester.

Reactivity and Potential Applications

Vinyl esters are versatile monomers in polymer chemistry and intermediates in organic synthesis.[10] The vinyl group can undergo addition reactions, and the ester group can be hydrolyzed. While specific applications for this compound are not well-documented, related compounds like Ethyl 4-methoxybenzoate are used in the fragrance and flavor industries and as intermediates in the synthesis of more complex molecules.[2][3] Given its structure, this compound could potentially be explored for use in the development of novel polymers and materials.

Conclusion

This technical guide provides the currently available information on the physical and chemical properties of this compound. While experimental data is scarce, computed properties and general synthetic methodologies for the vinyl ester class of compounds offer a solid foundation for researchers and scientists. The provided general experimental protocol for transvinylation serves as a starting point for the laboratory synthesis of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. This compound | C10H10O3 | CID 15321773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]

- 3. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Process for ruthenium-catalysed transvinylation of carboxylic acids - Eureka | Patsnap [eureka.patsnap.com]

- 8. my.nuu.uz [my.nuu.uz]

- 9. Vinyl acetate synthesis - American Chemical Society [acs.org]

- 10. e3s-conferences.org [e3s-conferences.org]

Spectroscopic Profile of Vinyl 4-Methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinyl 4-methoxybenzoate, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for vinyl 4-methoxybenzoate. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for Vinyl 4-Methoxybenzoate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -COO) | ~8.0 | Doublet | ~8.0 |

| Ar-H (ortho to -OCH₃) | ~7.0 | Doublet | ~8.0 |

| =CH-O- | ~7.3 | Doublet of Doublets | ~14.0, ~6.0 |

| =CH₂ (trans) | ~4.9 | Doublet of Doublets | ~14.0, ~1.5 |

| =CH₂ (cis) | ~4.6 | Doublet of Doublets | ~6.0, ~1.5 |

| -OCH₃ | ~3.9 | Singlet | N/A |

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Vinyl 4-Methoxybenzoate

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Ar-C (ipso, -COO) | ~122 |

| Ar-C (ortho to -COO) | ~132 |

| Ar-C (ortho to -OCH₃) | ~114 |

| Ar-C (ipso, -OCH₃) | ~164 |

| =CH-O- | ~141 |

| =CH₂ | ~98 |

| -OCH₃ | ~56 |

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Vinyl 4-Methoxybenzoate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1730-1715 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1510 | Medium |

| C=C Stretch (Vinyl) | ~1645 | Medium |

| C-O Stretch (Ester) | ~1250, ~1100 | Strong |

| =C-H Bending (Vinyl) | ~990, ~910 | Strong |

| Ar-H Bending | ~840 | Strong |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Vinyl) | ~3100-3000 | Medium |

| C-H Stretch (Methyl) | ~2950-2850 | Medium |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for Vinyl 4-Methoxybenzoate

| m/z | Ion |

| 178 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₂=CHO]⁺ |

| 107 | [M - COOCH=CH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of vinyl 4-methoxybenzoate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of vinyl 4-methoxybenzoate can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, an electron beam with an energy of 70 eV is used. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like vinyl 4-methoxybenzoate.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of Ethenyl 4-Methoxybenzoate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for ethenyl 4-methoxybenzoate, a valuable monomer in polymer chemistry and a potential building block in pharmaceutical and materials science. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides an illustrative, detailed experimental protocol for a closely related transformation.

Introduction

This compound, also known as vinyl p-anisate, is an organic compound with the chemical formula C₁₀H₁₀O₃.[1] Its structure, featuring a vinyl ester group attached to a methoxy-substituted benzene ring, makes it a versatile monomer for polymerization and a useful intermediate in organic synthesis. The presence of the electron-donating methoxy group can influence the reactivity of the vinyl group and the properties of the resulting polymers, such as thermal stability and optical characteristics. This guide explores the principal methods for its synthesis, with a focus on transvinylation, a widely employed and efficient method for the preparation of vinyl esters.

Core Synthesis Routes

The synthesis of this compound primarily revolves around the formation of the vinyl ester functionality from 4-methoxybenzoic acid. The most common and industrially viable method is transvinylation, though other catalytic approaches are also of interest.

Transvinylation of 4-Methoxybenzoic Acid

Transvinylation is an equilibrium reaction that involves the transfer of a vinyl group from a vinyl donor, typically vinyl acetate, to a carboxylic acid—in this case, 4-methoxybenzoic acid.[2] The reaction is catalyzed by various transition metal salts, with palladium and ruthenium compounds being the most effective and widely studied.

Catalysts for Transvinylation:

-

Palladium Catalysts: Palladium salts, such as palladium(II) acetate, often supported on carbon (Pd/C), are highly effective for this transformation. They offer good yields and can often be recycled.

-

Ruthenium Catalysts: Ruthenium complexes have also been shown to catalyze transvinylation reactions effectively.[2]

-

Mercury Catalysts: While historically used, mercury salts are now largely avoided due to their high toxicity.

The general scheme for the transvinylation of 4-methoxybenzoic acid is as follows:

Figure 1: General reaction scheme for the transvinylation of 4-methoxybenzoic acid.

Palladium-Catalyzed Vinylation of Aryl Halides

While not a direct route from 4-methoxybenzoic acid, the principles of the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene, could be adapted. This would involve a multi-step process, potentially starting from a halogenated derivative of 4-methoxybenzoic acid. This route is generally more complex and less atom-economical than transvinylation for this specific target molecule.

Experimental Protocols

Illustrative Protocol: Palladium-Catalyzed Transvinylation of Benzoic Acid

This protocol is based on the successful synthesis of vinyl benzoate using a supported palladium catalyst.

Materials:

-

Benzoic Acid (or 4-Methoxybenzoic Acid)

-

Vinyl Acetate

-

Palladium on activated carbon (5 wt% Pd/C)

-

Inert solvent (e.g., Toluene, optional)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Distillation apparatus for purification

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer. The system is flushed with an inert gas, such as nitrogen, to ensure an oxygen-free atmosphere.

-

Charging Reactants: The flask is charged with 4-methoxybenzoic acid, an excess of vinyl acetate, and the Pd/C catalyst. The molar ratio of vinyl acetate to the carboxylic acid is a critical parameter and is typically high to drive the equilibrium towards the product side.

-

Reaction: The reaction mixture is heated to the desired temperature under a continuous flow of inert gas while being stirred vigorously. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration.

-

Purification: The excess vinyl acetate and the acetic acid byproduct are removed by distillation. The resulting crude this compound is then purified by vacuum distillation.

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the transvinylation synthesis of vinyl esters, which can be considered indicative for the synthesis of this compound.

| Parameter | Value/Range | Catalyst | Notes |

| Reactants | 4-Methoxybenzoic Acid, Vinyl Acetate | - | - |

| Molar Ratio (Vinyl Acetate:Acid) | 5:1 to 11:1 | Pd/C | A higher ratio favors product formation. |

| Reaction Temperature | 80 - 110 °C | Pd/C | Optimal temperature balances reaction rate and potential side reactions. |

| Reaction Time | 4 - 10 hours | Pd/C | Dependent on temperature, catalyst loading, and desired conversion. |

| Catalyst Loading | 1 - 5 wt% of total reactants | Pd/C | Higher loading can increase reaction rate but also cost. |

| Yield | 80 - 95% (achievable for analogous systems) | Pd/C | Yields are highly dependent on optimized conditions and purification. |

| Purity | >98% (achievable after vacuum distillation) | - | Purification is crucial to remove starting materials and byproducts. |

Precursor Synthesis: 4-Methoxybenzoic Acid

For a comprehensive understanding, the synthesis of the precursor, 4-methoxybenzoic acid (p-anisic acid), is also relevant. A common laboratory and industrial method involves the methylation of 4-hydroxybenzoic acid.

Methylation of 4-Hydroxybenzoic Acid

A robust method for the synthesis of 4-methoxybenzoic acid is the Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated with a base (e.g., potassium carbonate) and then reacted with a methylating agent (e.g., dimethyl sulfate).[3][4]

Figure 3: Synthesis of 4-methoxybenzoic acid via methylation.

Conclusion

The synthesis of this compound is most effectively achieved through the transvinylation of 4-methoxybenzoic acid with vinyl acetate, utilizing a palladium-based catalyst. This method offers high yields and selectivity under relatively mild conditions. While other routes exist in principle, transvinylation represents the most direct and atom-economical approach. The provided experimental protocol for a closely related compound serves as a valuable template for researchers and professionals in the field to develop and optimize the synthesis of this important monomer. Careful control of reaction parameters and effective purification are key to obtaining high-purity this compound suitable for its various applications.

References

The Enigmatic Nature of Poly(ethenyl 4-methoxybenzoate): A Review of Currently Available Information

A comprehensive review of scientific literature and patent databases reveals a significant lack of available information on the synthesis, properties, and applications of poly(ethenyl 4-methoxybenzoate), also known by its more common chemical name, poly(vinyl 4-methoxybenzoate). This in-depth technical guide aims to address the current state of knowledge, or lack thereof, regarding this specific polymer and to provide context based on related chemical entities for researchers, scientists, and drug development professionals.

Monomer and Related Compounds

While information on the polymer is not available, the monomer, vinyl 4-methoxybenzoate, and other structurally similar compounds are mentioned in a limited number of publications. These mentions, however, do not describe the polymerization of vinyl 4-methoxybenzoate into a homopolymer.

For instance, certain patent applications for oral care compositions list "vinyl-4-methoxybenzoate" as a potential ingredient.[1][2] Another patent describes "1-(4-tert-butylphenyl)-vinyl 4-methoxybenzoate" as a compound with potential applications as a photochemical precursor for ultraviolet absorbers.[3] A doctoral thesis also mentions the synthesis of a "vinyl 4-methoxybenzoate" derivative as part of a larger molecule.[4]

These isolated references to the monomer and related structures, while confirming their existence, do not provide a pathway to understanding the properties and potential applications of the polymer itself.

Potential Structural Relatives and Inferred Properties

In the absence of direct data, we can look to structurally related polymers to hypothesize potential characteristics of poly(this compound). The polymer is a vinyl polymer with an aromatic ester side chain. Its properties would be influenced by both the polyvinyl backbone and the 4-methoxybenzoate pendant group.

Polymers with similar structures, such as poly(4-vinylphenol) and its derivatives, are used in electronics and photoresist materials.[5] The presence of the ester group in poly(this compound) might impart different solubility and thermal characteristics compared to these relatives.

Future Research Directions

The absence of information on poly(this compound) presents a clear opportunity for novel research. A logical first step would be the synthesis and characterization of the monomer, vinyl 4-methoxybenzoate, followed by its polymerization.

A potential synthetic pathway for the polymer is illustrated below. This is a hypothetical workflow, as no specific experimental protocols for the polymerization of this monomer have been found in the literature.

Caption: Hypothetical workflow for the synthesis and characterization of poly(vinyl 4-methoxybenzoate).

Following successful polymerization, a thorough characterization of the polymer's molecular weight, thermal properties, and solubility would be necessary. This foundational data would then enable the exploration of its potential applications in areas such as drug delivery, specialty coatings, or advanced materials.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to recognize that poly(this compound) is, at present, an uncharted material in the scientific literature. The information landscape for this polymer is barren, and any exploration into its potential would require foundational research, starting with its synthesis and basic characterization. The lack of existing data underscores both a challenge and an opportunity for innovation in polymer science.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patents.justia.com [patents.justia.com]

- 3. US20080206158A1 - Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto - Google Patents [patents.google.com]

- 4. Request a copy of the document [dspace.iitrpr.ac.in:8080]

- 5. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of Poly(vinyl 4-methoxybenzoate)

Disclaimer: Poly(vinyl 4-methoxybenzoate) is not an extensively studied polymer in published literature. This guide, therefore, presents a prospective framework for its investigation. The experimental protocols, data, and potential applications are based on established principles of polymer chemistry and analogous properties of structurally similar vinyl polymers.

Introduction

Vinyl ester polymers represent a significant class of materials with diverse applications. While polymers like poly(vinyl acetate) are ubiquitous, the exploration of vinyl monomers with more complex functionalities, such as vinyl 4-methoxybenzoate, opens avenues for creating materials with tailored properties. The 4-methoxybenzoate moiety, with its aromatic ring and ester linkage, suggests that its corresponding polymer could exhibit unique thermal characteristics, solubility profiles, and potential for post-polymerization modification. This guide outlines a comprehensive approach to the synthesis, characterization, and potential utility of poly(vinyl 4-methoxybenzoate), particularly for applications in the pharmaceutical and drug development sectors.

Proposed Synthesis and Characterization Workflow

The synthesis of poly(vinyl 4-methoxybenzoate) can be approached through standard free-radical polymerization of the vinyl 4-methoxybenzoate monomer. The subsequent characterization involves a suite of analytical techniques to determine its structure, molecular weight, and thermal properties.

Caption: Proposed workflow for the synthesis and characterization of poly(vinyl 4-methoxybenzoate).

Experimental Protocols

Synthesis of Poly(vinyl 4-methoxybenzoate) via Free-Radical Polymerization

This protocol is adapted from standard procedures for vinyl ester polymerization.

-

Monomer Preparation: The vinyl 4-methoxybenzoate monomer should be purified before use, typically by passing it through a column of basic alumina to remove any inhibitor (e.g., hydroquinone).

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve vinyl 4-methoxybenzoate (e.g., 10 g) in an appropriate solvent such as toluene or N,N-dimethylformamide (DMF) (e.g., 20 mL).

-

Initiator Addition: Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (e.g., 0.1 mol% relative to the monomer).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 12-24 hours). The rate of polymerization is expected to be proportional to the square root of the initiator concentration.[1]

-

Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol.

-

Isolation: Collect the precipitated white solid by filtration, wash thoroughly with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the polymer structure.

-

Protocol: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The spectra should confirm the presence of the polymer backbone and the 4-methoxybenzoate side chains.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify characteristic functional groups.

-

Protocol: Record the spectrum of a thin film of the polymer cast from a solution or as a KBr pellet. Key expected peaks include the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H bands.

-

-

Gel Permeation Chromatography (GPC):

-

Purpose: To determine the average molecular weights (Mₙ, Mₙ) and polydispersity index (PDI).

-

Protocol: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF). Analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine thermal transitions, primarily the glass transition temperature (T₉).

-

Protocol: Heat a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical procedure involves heating from room temperature to a temperature above the expected T₉ (e.g., 200 °C) at a rate of 10 °C/min, cooling, and then reheating to observe the transition. The T₉ for similar aromatic vinyl polymers can range from 100 to 150 °C.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

-

Protocol: Heat a sample (5-10 mg) in a crucible under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min. Record the mass loss as a function of temperature.

-

Predicted Properties and Data

The following tables summarize the expected quantitative data for poly(vinyl 4-methoxybenzoate) based on values reported for analogous polymers such as poly(4-vinylpyridine) and observations from vinyl polymerization studies.

Table 1: Predicted Molecular Weight Characteristics

| Parameter | Expected Value | Analytical Method |

|---|---|---|

| Number-Average Molecular Weight (Mₙ) | 20,000 - 80,000 g/mol | GPC |

| Weight-Average Molecular Weight (Mₙ) | 40,000 - 150,000 g/mol | GPC |

| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.5 - 2.5 | GPC |

Table 2: Predicted Thermal Properties

| Property | Expected Value | Analytical Method |

|---|---|---|

| Glass Transition Temperature (T₉) | 110 - 140 °C | DSC |

| Decomposition Temperature (Tₐ, 5% mass loss) | > 300 °C | TGA[2] |

Potential Application in Drug Delivery

Polymers are extensively used as scaffolds in drug delivery systems to control the release of therapeutic agents.[3][4] The ester linkage in poly(vinyl 4-methoxybenzoate) presents a key feature for such applications, as it can be susceptible to hydrolysis under specific physiological conditions, such as the acidic environment of a tumor or within an endosome. This could enable a pH-responsive drug release mechanism.

Hypothetical Drug Conjugation and Release Pathway

A drug molecule containing a hydroxyl or amine group could be conjugated to a modified version of the polymer. For this to work, the 4-methoxybenzoate side chain would first need to be demethylated to reveal a carboxylic acid, creating a poly(vinyl 4-hydroxybenzoate). The drug could then be attached via an ester or amide bond. The release would be triggered by the acidic environment (pH ~5.5) inside cancer cells, which would catalyze the hydrolysis of this bond, liberating the drug.

References

- 1. researchgate.net [researchgate.net]

- 2. A polymer hybrid film based on poly(vinyl cinnamate) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospun PVA Fibers for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a PVA drug delivery system for controlled release of a Tramadol–Dexketoprofen combination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety of Ethenyl 4-methoxybenzoate

Chemical and Physical Properties

This section outlines the known and computed physical and chemical properties of Ethenyl 4-methoxybenzoate and its close structural analog, Ethyl 4-methoxybenzoate.

| Property | Value (this compound) | Value (Ethyl 4-methoxybenzoate) | Reference |

| Molecular Formula | C10H10O3 | C10H12O3 | [1] |

| Molecular Weight | 178.18 g/mol | 180.20 g/mol | [1] |

| CAS Number | 13351-86-5 | 94-30-4 | [1] |

| Appearance | Not available | Yellow liquid | [2] |

| Odor | Not available | Sweet | [2] |

| Melting Point | Not available | 7.0 - 8.0 °C | [2] |

| Boiling Point | Not available | 142 - 143 °C @ 12 mmHg | [2] |

| Solubility | Not available | Slightly soluble in water | [2] |

| Computed XLogP3 | 2.8 | 2.8 | [1] |

Toxicological Data

Comprehensive toxicological data for this compound is not available. The information below is for Ethyl 4-methoxybenzoate and general information on benzoate esters. Benzoate esters are generally considered to have low acute toxicity.[3]

| Data Point | Value (Ethyl 4-methoxybenzoate) | Species | Route | Reference |

| LD50 (Oral) | Moderately toxic by ingestion (No quantitative value available) | Not specified | Oral | [4][5] |

General Toxicological Profile of Benzoate Esters:

-

Metabolism: Alkyl benzoate esters are expected to be rapidly hydrolyzed to benzoic acid and the corresponding alcohol.[6] Benzoic acid is then conjugated with glycine in the liver and excreted as hippuric acid.

-

Genotoxicity: Available data on various benzoate esters, including benzoic acid and its salts, indicate they are not genotoxic.[6]

-

Carcinogenicity: No evidence of carcinogenicity has been reported for benzoic acid and its salts.[6]

-

Reproductive and Developmental Toxicity: Benzoic acid and tested component alcohols are not considered reproductive or developmental toxicants.[6]

Hazard Identification and GHS Classification

Specific GHS classification for this compound is not available. For the surrogate, Ethyl 4-methoxybenzoate, the following information was found:

-

OSHA Hazard Communication Standard (29 CFR 1910.1200): This chemical is not considered hazardous.[2]

-

GHS Classification: This chemical does not meet GHS hazard criteria according to a large number of reports.[7]

Based on this information, this compound is not expected to be classified for acute toxicity, skin corrosion/irritation, eye damage/irritation, or other specific target organ toxicity.

Caption: Anticipated GHS Classification Workflow.

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

-

Ventilation: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Caption: PPE Selection Workflow.

First Aid Measures

In case of exposure, follow these first aid measures.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological evaluation of chemicals. A representative, generalized protocol for an acute oral toxicity study is provided below.

Representative Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water ad libitum.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage.

-

A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

-

The outcome of the first animal determines the dose for the next animal (either a lower or higher dose).

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.

-

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Conclusion

While specific health and safety data for this compound is limited, the available information for the structurally similar compound, Ethyl 4-methoxybenzoate, suggests a low hazard potential. It is not classified as hazardous under GHS and is considered to have low acute toxicity. Standard laboratory handling precautions, including the use of personal protective equipment, are recommended to minimize any potential risk. As with any chemical, a thorough risk assessment should be conducted before use, considering the specific experimental conditions.

References

- 1. This compound | C10H10O3 | CID 15321773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. canada.ca [canada.ca]

- 4. Ethyl 4-methoxybenzoate CAS#: 94-30-4 [m.chemicalbook.com]

- 5. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Ethenyl 4-methoxybenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenyl 4-methoxybenzoate, also known as vinyl anisate, is an organic compound with potential applications in various fields, including polymer chemistry and organic synthesis. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its quantitative determination. Due to the limited availability of published quantitative solubility data for this specific compound, this guide focuses on the methodology for obtaining reliable and reproducible solubility measurements.

Introduction

This compound (Figure 1) is an ester of 4-methoxybenzoic acid and vinyl alcohol. Its chemical structure, featuring both a polar ester group and a nonpolar aromatic ring, suggests a varied solubility profile in organic solvents. The principle of "like dissolves like" provides a foundational concept for predicting its solubility. Polar solvents are expected to interact favorably with the ester and methoxy groups, while nonpolar solvents will interact with the benzene ring and the vinyl group.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.

Figure 2: Thermodynamic Cycle of Dissolution. This diagram illustrates the energy changes involved in the dissolution process.

For this compound, its solubility in a given organic solvent will depend on the balance of these energetic factors. A good solvent will be one where the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following sections provide detailed experimental protocols to enable researchers to determine this data.

Data Presentation

When determining the solubility of this compound, it is crucial to record the data in a structured and consistent manner to allow for easy comparison and interpretation. Table 1 provides a recommended template for presenting the quantitative solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |

| Ethanol | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |

| Acetone | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |

| Dichloromethane | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |

| Toluene | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |

| Hexane | 25 | Experimental Data | Experimental Data | Gravimetric / UV-Vis |

| Other Solvents | Specify | Experimental Data | Experimental Data | Specify |

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of a compound.[1]

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Figure 3: Experimental Workflow for Solubility Determination. A step-by-step process for measuring the equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter that is chemically resistant to the solvent.[3] This step is critical to avoid the transfer of solid particles into the sample for analysis.

-

-

Analysis of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Methods of Analysis

-

Accurately pipette a known volume of the saturated solution into a pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute and the solvent.

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the container.

-

Calculate the solubility in g/100 mL or mol/L.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted saturated solution.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of Ethenyl 4-methoxybenzoate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Ethenyl 4-methoxybenzoate, also known as vinyl anisate. Due to the limited availability of specific experimental data for this monomer in public literature, this guide focuses on the established methodologies for assessing thermal stability, drawing upon data and protocols from analogous vinyl ester compounds. The information presented herein is intended to equip researchers with the necessary framework to evaluate the thermal properties of this compound and similar vinyl monomers.

Introduction to the Thermal Stability of Vinyl Monomers

This compound is a vinyl ester monomer with potential applications in polymer synthesis and material science. The thermal stability of such monomers is a critical parameter, influencing their storage, handling, polymerization, and the performance of the resulting polymers. Thermal degradation can lead to unwanted polymerization, discoloration, and the formation of impurities, compromising the material's integrity and performance.

The thermal behavior of vinyl monomers is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for a Generic Vinyl Ester Monomer

| Parameter | Value | Units |

| Onset Decomposition Temperature (Tonset) | [Data to be determined] | °C |

| Temperature at 5% Mass Loss (T5%) | [Data to be determined] | °C |

| Temperature at 10% Mass Loss (T10%) | [Data to be determined] | °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | [Data to be determined] | °C |

| Residual Mass at 600 °C | [Data to be determined] | % |

Table 2: Differential Scanning Calorimetry (DSC) Data for a Generic Vinyl Ester Monomer

| Thermal Event | Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Glass Transition (Tg) | [Data to be determined] | N/A |

| Crystallization (Tc) | [Data to be determined] | [Data to be determined] |

| Melting (Tm) | [Data to be determined] | [Data to be determined] |

| Polymerization Onset | [Data to be determined] | N/A |

| Polymerization Peak | [Data to be determined] | [Data to be determined] |

Experimental Protocols

The following are detailed, generalized experimental protocols for conducting TGA and DSC analyses on a vinyl monomer like this compound. These protocols are based on standard practices for similar materials[1][2][3][4][5][6][7][8].

Objective: To determine the thermal stability and decomposition profile of the monomer by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1 TGA).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound monomer into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of around 600-800 °C.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine key parameters from the TGA curve, including the onset of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).

-

Objective: To identify thermal transitions such as glass transition, crystallization, melting, and polymerization by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound monomer into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (for Monomer Stability and Polymerization):

-

Equilibrate the sample at a low temperature, e.g., 0 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the expected polymerization or decomposition temperature (e.g., 250-300 °C).

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample at the same rate to observe the thermal properties of the in-situ formed polymer.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to melting, crystallization, and polymerization.

-

Determine the glass transition temperature (Tg) of the resulting polymer from the second heating scan.

-

Potential Degradation Pathways and Stabilization

The thermal degradation of vinyl esters can be complex. For this compound, potential degradation pathways may involve the cleavage of the ester linkage or reactions involving the vinyl group. By analogy with poly(vinyl acetate), a primary degradation route upon heating could be the elimination of 4-methoxybenzoic acid, leading to the formation of a polyene structure[3][9].

To enhance thermal stability and prevent premature polymerization during storage and processing, inhibitors are often added to vinyl monomers. Phenolic compounds, such as 4-methoxyphenol, are known to be effective inhibitors for vinyl ester systems[10]. Other potential stabilizers include various mixed metal salts and organotin compounds, which are commonly used in the vinyl industry[11][12][13][14]. The selection of a suitable stabilizer depends on the specific application and processing conditions.

Visualizations

The following diagrams illustrate the generalized workflows for the thermal analysis of this compound.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

References

- 1. nanoient.org [nanoient.org]

- 2. 2.7. Differential scanning calorimetry (DSC) [bio-protocol.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 5. tainstruments.com [tainstruments.com]

- 6. web.williams.edu [web.williams.edu]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct current conduction mechanism in the methyl acrylate–vinyl acetate composite thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. specialchem.com [specialchem.com]

- 12. valtris.com [valtris.com]

- 13. Processing & Thermal Stabilizers Archives - Van Horn, Metz & Co. Inc. [vanhornmetz.com]

- 14. valtris.com [valtris.com]

An In-depth Technical Guide to the Hydrolysis of Ethenyl 4-methoxybenzoate to 4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of ethenyl 4-methoxybenzoate to 4-methoxybenzoic acid, a reaction of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature for this specific transformation, this document outlines detailed, representative experimental protocols and reaction mechanisms based on established principles of ester hydrolysis.

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, yielding a carboxylic acid and an alcohol. In the case of vinyl esters, such as this compound, the hydrolysis produces a carboxylic acid and an unstable enol, which rapidly tautomerizes to a stable aldehyde (acetaldehyde in this instance). 4-methoxybenzoic acid, also known as p-anisic acid, is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. Understanding the pathways and experimental conditions for its generation from vinyl esters is crucial for process development and optimization.

This guide explores both acid-catalyzed and base-catalyzed (saponification) routes for the hydrolysis of this compound.

Reaction Mechanisms

The hydrolysis of this compound can be effectively achieved under either acidic or basic conditions. The choice of catalyst influences the reaction mechanism and kinetics.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[1][2][3] The reaction is typically driven to completion by using a large excess of water.[1]

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1][2] This process is generally faster than acid-catalyzed hydrolysis and results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[1][4]

Caption: Base-Catalyzed Hydrolysis Pathway.

Experimental Protocols

The following are detailed, representative protocols for the hydrolysis of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To synthesize 4-methoxybenzoic acid via acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of 1 M aqueous HCl.[1]

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2 to precipitate the 4-methoxybenzoic acid.[5]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

Objective: To synthesize 4-methoxybenzoic acid via base-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

1 M Sodium Hydroxide (NaOH)

-

3 M Hydrochloric Acid (HCl)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-